N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a thienopyrimidine core, and a chlorobenzyl group
Preparation Methods
The synthesis of N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the chlorobenzyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific target and context of use.
Comparison with Similar Compounds
Similar compounds to N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide include other thienopyrimidine derivatives and piperidine-containing molecules. These compounds may share structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of a thienopyrimidine core, a piperidine ring, and a chlorobenzyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN4O2S |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2S/c26-19-10-8-16(9-11-19)13-27-23(31)18-7-4-12-30(14-18)25-28-21-20(17-5-2-1-3-6-17)15-33-22(21)24(32)29-25/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,27,31)(H,28,29,32) |
InChI Key |
YQRPLZUZBGTOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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